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Compound of Interest

Compound Name:
3-(4-Methyl-1,3-thiazol-2-

yl)benzaldehyde

CAS No.: 1083368-98-2

Cat. No.: B2467820 Get Quote

Abstract
This technical guide provides a comprehensive analysis of thiazole-containing compounds in

drug discovery. It explores the structural attributes that make the thiazole ring a privileged

pharmacophore, details specific mechanisms of action across therapeutic classes (oncology,

virology, bacteriology), and offers validated experimental protocols for synthesis and bioassay.

[1] Designed for medicinal chemists and pharmacologists, this document synthesizes recent

structure-activity relationship (SAR) data with practical laboratory workflows.

The Thiazole Pharmacophore: Structural &
Electronic Basis
The thiazole ring (1,3-thiazole) is a five-membered heterocyclic system containing sulfur and

nitrogen.[2][3][4][5][6] Its ubiquity in FDA-approved drugs (e.g., Dasatinib, Ritonavir, Cefdinir)

stems from specific physicochemical properties that enhance ligand-target interactions.

Electronic Properties[7]
Aromaticity: Thiazole is aromatic (6

-electrons), allowing for
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stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets.

Hydrogen Bonding:

Nitrogen (N3): Acts as a hydrogen bond acceptor (HBA).

Sulfur (S1): Increases lipophilicity (

), enhancing membrane permeability, and can participate in weak S-

interactions.

C2 Proton: The proton at position 2 is relatively acidic (

), allowing for functionalization and specific non-covalent interactions.

Metabolic Stability
Unlike furan or thiophene, the thiazole ring is relatively resistant to oxidative metabolism by

cytochrome P450 enzymes, prolonging the half-life of drug candidates. This stability is crucial

for oral bioavailability.

Therapeutic Classes & Mechanisms of Action[8]
Oncology: Kinase Inhibition & Tubulin Stabilization
Thiazoles are cornerstones in cancer therapy, primarily targeting protein kinases and

microtubule dynamics.

Case Study: Dasatinib (Src/Abl Kinase Inhibitor)
Dasatinib utilizes a thiazole-carboxamide motif to bind the ATP-binding site of the BCR-ABL

kinase.

Mechanism: The thiazole nitrogen forms a critical H-bond with the hinge region of the kinase

(specifically Met318 in Abl). The 2-amino group interacts with the gatekeeper residue

(Thr315), dictating selectivity.

Case Study: Epothilones (Tubulin Stabilizers)
Natural products like Epothilone B contain a thiazole side chain.
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Mechanism: The thiazole moiety penetrates the

-tubulin pocket, stabilizing microtubules and causing mitotic arrest at the G2/M phase,
leading to apoptosis.

Virology: Protease Inhibition
Ritonavir, originally an HIV protease inhibitor and now a PK booster (e.g., in Paxlovid), features

a thiazole ring.

Mechanism: The thiazole group occupies the S1/S2 specificity pockets of the viral protease.

In SARS-CoV-2 3CLpro studies, thiazole derivatives have shown high affinity for the

substrate-binding cleft, blocking viral replication.

Bacteriology: Cell Wall & DNA Gyrase
Sulfathiazole (Historical): Competes with PABA for dihydropteroate synthase.

New Gen Thiazoles: Target DNA gyrase B (GyrB), inhibiting bacterial DNA replication.

Recent SAR indicates that 2,4-disubstituted thiazoles exhibit potent activity against MRSA.

Structure-Activity Relationship (SAR)
Visualization[9]
The following diagram illustrates the generalized SAR for thiazole derivatives, highlighting the

impact of substitutions at positions 2, 4, and 5 on biological activity.

Thiazole Core
(C3H3NS)

Position 2 (C2)

Position 4 (C4)

Position 5 (C5)

Amine/Amide: Increases Kinase Affinity
Hydrazine: Enhances Antimicrobial Potency

Ester: Improves Antitumor Activity

Aryl/Heteroaryl: Critical for pi-stacking
Electron Withdrawing Groups (EWG): Increase Potency

Methoxybenzoyl: Tubulin Inhibition

Halogens (F/Cl): Block Metabolism
Small Alkyl: Steric Tolerance

Electron Donors: Modulate Solubility
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Figure 1: Generalized Structure-Activity Relationship (SAR) of the thiazole pharmacophore.

Experimental Workflows
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most reliable method for generating 2,4-disubstituted thiazoles is the Hantzsch

condensation.

Reagents:

-Haloketone (e.g., 2-bromoacetophenone)

Thioamide or Thiourea[7]

Solvent: Absolute Ethanol[5]

Catalyst: None (or catalytic pyridine if acid-sensitive)

Step-by-Step Methodology:

Preparation: Dissolve 1.0 equivalent of the

-haloketone in absolute ethanol (

).

Addition: Add 1.1 equivalents of the thioamide/thiourea component.

Reaction: Reflux the mixture at

for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

Workup: Cool to room temperature. If the product precipitates as the hydrobromide salt, filter

directly. If not, neutralize with 10%

to precipitate the free base.

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.
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Bioassay Protocol: MTT Cytotoxicity Assay
To evaluate anticancer potential, the MTT assay measures metabolic activity as an indicator of

cell viability.

Materials:

Cell lines (e.g., HeLa, MCF-7)

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solvent: DMSO[5][8]

Protocol:

Seeding: Seed cancer cells (

cells/well) in a 96-well plate containing

media. Incubate for 24h at

(

).

Treatment: Add test compounds dissolved in DMSO at serial dilutions (e.g., 0.1, 1, 10, 50,

). Control: DMSO vehicle (

).

Incubation: Incubate for 48 or 72 hours.

MTT Addition: Add

of MTT solution (

in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove media carefully. Add
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DMSO to dissolve purple formazan crystals.

Measurement: Read absorbance at

using a microplate reader.

Analysis: Calculate

using non-linear regression (GraphPad Prism or similar).

Mechanism Visualization: Kinase Inhibition Pathway
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Figure 2: Mechanism of Action for Thiazole-based Kinase Inhibitors (e.g., Dasatinib).
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Future Directions
PROTACs: Thiazole moieties are increasingly used as linkers or warheads in Proteolysis

Targeting Chimeras (PROTACs) to recruit E3 ligases (e.g., VHL) for targeted protein

degradation.

Hybrid Molecules: Fusing thiazoles with other pharmacophores (e.g., coumarins, pyrazoles)

to overcome multidrug resistance (MDR) in bacterial and cancer cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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